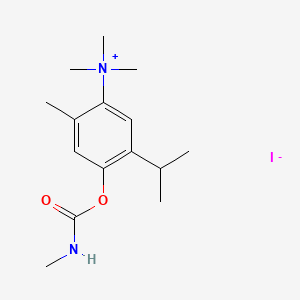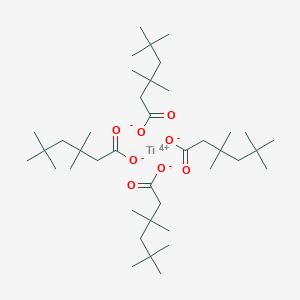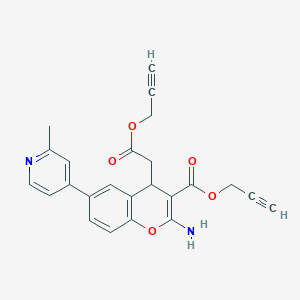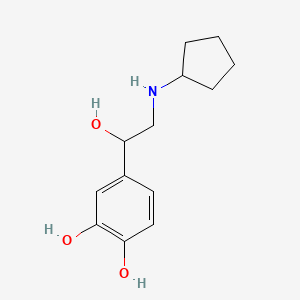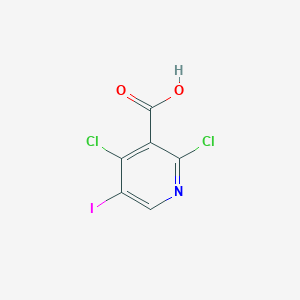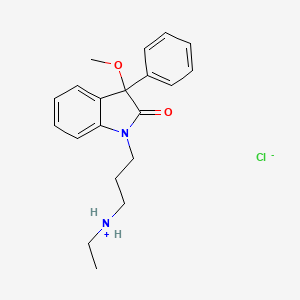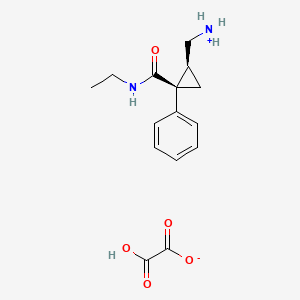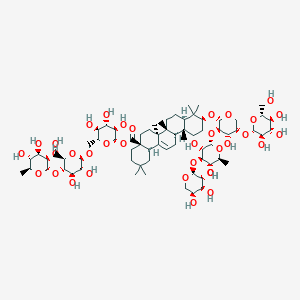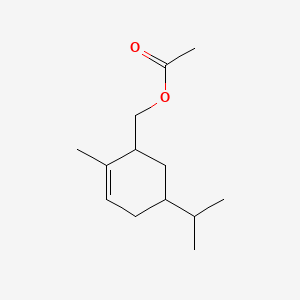![molecular formula C28H49N7O11 B13734866 Morphin-N-oxyd ditartarate [German] CAS No. 37764-29-7](/img/structure/B13734866.png)
Morphin-N-oxyd ditartarate [German]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morphin-N-oxyd ditartarate, also known as morphine-N-oxide, is an active opioid metabolite of morphine. It is a derivative of morphine, which is a potent analgesic used for the relief of moderate to severe pain. Morphin-N-oxyd ditartarate is known for its analgesic properties and is used in various medical and scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morphine-N-oxide involves the oxidation of morphine. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst. The reaction typically takes place under controlled conditions to ensure the selective oxidation of the nitrogen atom in the morphine molecule .
Industrial Production Methods
Industrial production of morphine-N-oxide can involve large-scale oxidation processes using similar methods as in laboratory synthesis. The process may include additional purification steps to ensure the high purity of the final product. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Morphine-N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion of morphine to morphine-N-oxide.
Reduction: Reduction of morphine-N-oxide back to morphine.
Substitution: Reactions involving the replacement of functional groups on the morphine-N-oxide molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
Oxidation: Morphine-N-oxide.
Reduction: Morphine.
Substitution: Various substituted morphine derivatives.
Scientific Research Applications
Morphine-N-oxide has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of opioid metabolites.
Biology: Investigated for its effects on biological systems, particularly its interaction with opioid receptors.
Medicine: Studied for its potential therapeutic applications, including pain management and treatment of opioid dependence.
Industry: Used in the development of new analgesic drugs and in the study of drug metabolism and pharmacokinetics
Mechanism of Action
Morphine-N-oxide exerts its effects by acting as an agonist at the mu-opioid receptors in the central nervous system. It binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesia. The compound’s interaction with the mu-opioid receptors is similar to that of morphine, but with different potency and pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Codeine-N-oxide: Another opioid metabolite with similar properties.
Morphine-6-glucuronide: A potent metabolite of morphine with strong analgesic effects.
Morphine-3-glucuronide: A less active metabolite of morphine.
Uniqueness
Morphine-N-oxide is unique in its specific interaction with opioid receptors and its distinct pharmacokinetic profile. It is less potent than morphine but can be used in combination with other compounds to enhance its analgesic effects. Its ability to form as a decomposition product of morphine also makes it an important compound in the study of opioid metabolism .
Properties
CAS No. |
37764-29-7 |
|---|---|
Molecular Formula |
C28H49N7O11 |
Molecular Weight |
659.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H49N7O11/c1-14(2)22(34-25(42)19-8-6-12-35(19)27(44)21(30)15(3)37)26(43)33-18(13-36)24(41)31-16(9-10-20(38)39)23(40)32-17(28(45)46)7-4-5-11-29/h14-19,21-22,36-37H,4-13,29-30H2,1-3H3,(H,31,41)(H,32,40)(H,33,43)(H,34,42)(H,38,39)(H,45,46)/t15-,16+,17+,18+,19+,21+,22+/m1/s1 |
InChI Key |
INISVPAOPMKHCO-WZYQIZRJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





